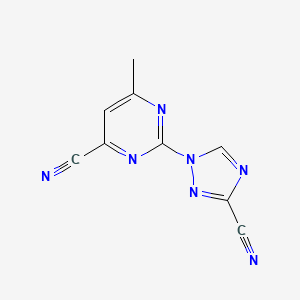
2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile, also known as CCT251545, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has been shown to exhibit promising results in preclinical studies, making it an attractive candidate for further investigation.
作用機序
2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile exerts its anticancer effects through the inhibition of CDK7 and CDK9. CDK7 is a kinase that is involved in the regulation of transcription, while CDK9 is a kinase that is involved in the regulation of RNA polymerase II activity. Inhibition of these kinases by 2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile leads to the downregulation of several oncogenes and the upregulation of tumor suppressor genes, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile has been shown to exhibit potent anticancer effects in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while exhibiting minimal toxicity in normal cells. Additionally, 2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile has been shown to inhibit tumor growth in animal models of cancer.
実験室実験の利点と制限
One advantage of 2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile is its specificity for CDK7 and CDK9, which makes it a valuable tool for studying the role of these kinases in cancer progression. However, one limitation of 2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for the study of 2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile. One area of interest is the development of more potent and selective CDK7/9 inhibitors. Additionally, further investigation is needed to determine the optimal dosing and administration schedule for 2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile in clinical settings. Finally, there is a need for studies investigating the potential use of 2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile in combination with other anticancer agents.
合成法
The synthesis of 2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile involves a multi-step process that begins with the reaction of 2-amino-4,6-dichloropyrimidine with ethyl cyanoacetate to form 2-ethoxycarbonyl-4,6-dichloropyrimidine. This intermediate is then reacted with hydrazine hydrate to produce 2-hydrazino-4,6-dichloropyrimidine. The final step involves the reaction of 2-hydrazino-4,6-dichloropyrimidine with 3-cyano-1,2,4-triazole and methyl propiolate to yield 2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile.
科学的研究の応用
2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several proteins involved in cancer progression, including the kinases CDK7 and CDK9. Inhibition of these kinases has been shown to lead to cell cycle arrest and apoptosis in cancer cells.
特性
IUPAC Name |
2-(3-cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N7/c1-6-2-7(3-10)14-9(13-6)16-5-12-8(4-11)15-16/h2,5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMUIAKGMJKAIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=NC(=N2)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635188.png)

![2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid](/img/structure/B6635202.png)
![2-[1-[(3-Bromopyridine-2-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6635207.png)


![3-bromo-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B6635235.png)
![9-(3-Bromopyridine-2-carbonyl)-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6635236.png)


![6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile](/img/structure/B6635256.png)
![2-[(2-Methylcyclopentyl)amino]pyrimidine-4-carbonitrile](/img/structure/B6635260.png)
![2-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl)pyrimidine-4-carbonitrile](/img/structure/B6635268.png)
![2-[1-(4-Cyanophenyl)ethylamino]-6-methylpyrimidine-4-carbonitrile](/img/structure/B6635276.png)